Clarithromycin Impurity G (Mixture of Z and E Isomers)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

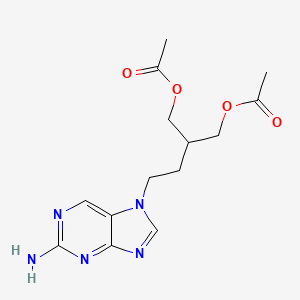

Clarithromycin Impurity G (Mixture of Z and E Isomers) is an impurity of Clarithromycin . Clarithromycin is an antibiotic widely used in treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and Helicobacter pylori infections associated with peptic ulcers .

Synthesis Analysis

Controlling the isomeric impurity in a key raw material is critical to achieve the corresponding pure isomer-free targeted active pharmaceutical ingredient (API) in downstream processing . A scalable process for the preparation of substantially pure clarithromycin 9-(E)-oxime, with less than 1.2% of the (Z)-isomer, has been demonstrated . The process does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer .Molecular Structure Analysis

The molecular formula of Clarithromycin Impurity G (Mixture of Z and E Isomers) is C39H72N2O13 . The molecular weight is 777.01 .Chemical Reactions Analysis

The pure clarithromycin 9-(E)-oxime obtained was subjected to the Beckmann rearrangement, thereby converting it into the pure 9a-lactam scaffold . Additionally, a few other impurities were identified and controlled at each stage .Physical And Chemical Properties Analysis

The density of Clarithromycin Impurity G (Mixture of Z and E Isomers) is predicted to be 1.23±0.1 g/cm3 . The boiling point is predicted to be 812.6±75.0 °C .科学的研究の応用

Antibacterial and Antimicrobial Activity

Clarithromycin is known for its broad-spectrum antimicrobial activity, effective against a variety of Gram-positive and Gram-negative organisms, atypical pathogens, and some anaerobes. It demonstrates significant in vitro activity against pathogens such as Bacteroides melaninogenicus, Chlamydia pneumoniae, Chlamydia trachomatis, Mycobacterium chelonae subspecies--chelonae and--abscessus, Mycobacterium leprae, Mycobacterium marinum, Mycobacterium avium complex, Legionella spp., and, when combined with its 14-hydroxy metabolite, against Haemophilus influenzae. Clarithromycin's antimicrobial activity is believed to be enhanced by the formation of the active 14-hydroxy metabolite in vivo (Peters & Clissold, 1992).

Pharmacokinetic Properties

Clarithromycin has a superior pharmacokinetic profile compared to erythromycin, which facilitates twice-daily administration, potentially increasing compliance among outpatients. The drug and its active metabolite are found in higher concentrations in respiratory tract tissues and fluids than in plasma, enhancing its effectiveness in treating respiratory infections (Langtry & Brogden, 1997).

Treatment of Respiratory Tract Infections

Clarithromycin has been confirmed to be clinically effective in treating infections of the lower and upper respiratory tracts, including those associated with atypical pathogens. It has been found as effective as erythromycin and other appropriate drugs like beta-lactams in some infections. Notably, it shows promise in treating immunocompromised patients infected with pathogens like M. avium complex and M. chelonae sp. Initial trials indicate that clarithromycin, alone or in combination with other antimicrobials, can be effective in eradicating or ameliorating these infections (Peters & Clissold, 1992).

Quality Control and Analytical Techniques

Quality assurance and control are crucial in pharmaceutical industries, and clarithromycin's quality is often assessed through various analytical methods. Techniques for the quantitative determination of clarithromycin in pharmaceutical formulations and biological samples are essential for maintaining drug quality and ensuring safety in drug therapy (Sherazi et al., 2019).

Environmental Impact and Removal Techniques

Given the clinical importance of clarithromycin and the rise in resistance among pathogenic bacteria, these antibiotics have been extensively researched for their occurrence in different wastewater and the removal of these drugs. Techniques such as membrane separation, activated carbon adsorption, advanced oxidation processes, biodegradation, and disinfection are used for the removal of macrolides like clarithromycin from wastewater treatment processes (Abbasi & Ahmadi, 2021).

将来の方向性

The fine-tuned process was successfully upscaled to a multikilogram scale, enabling the large-scale manufacturing of potential APIs derived from this scaffold . This could significantly ease the further development of compounds derived from them, since the orientation of an oxime defines the regioisomer content in the lactam obtained after a Beckmann rearrangement .

特性

CAS番号 |

107216-09-1 |

|---|---|

製品名 |

Clarithromycin Impurity G (Mixture of Z and E Isomers) |

分子式 |

C39H72N2O13 |

分子量 |

777.01 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)